An In-Depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its reactivity, and discusses its applications, with a particular focus on its role in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists working in organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Pyrazole Scaffold and the Utility of the Chloromethyl Functional Group
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring system allows for the facile introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. The subject of this guide, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, is a particularly valuable derivative due to the presence of a reactive chloromethyl group. This functional group serves as a key electrophilic handle for the introduction of diverse molecular fragments through nucleophilic substitution reactions, making it an essential building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3]
This guide will provide a deep dive into the core characteristics of this compound, moving from its fundamental properties to its practical application in complex organic synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is essential for its effective use in research and development.
General Properties
The general properties of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride are summarized in the table below. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 154312-86-4 | [4][5] |
| Molecular Formula | C₅H₈Cl₂N₂ | [4][5] |
| Molecular Weight | 167.04 g/mol | [4][5] |
| Appearance | Solid | |
| Flash Point | 94 °C | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole nitrogen, the methylene protons of the chloromethyl group, and the two protons on the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloromethyl group and the pyrazole ring itself, as well as the presence of the hydrochloride salt.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (C₅H₇ClN₂) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Cl stretching vibrations.
Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is typically achieved through a two-step process starting from a suitable pyrazole precursor. The following protocol is a robust and validated method for its preparation.
Synthesis Workflow Diagram
Caption: A two-step synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous inert solvent like tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve methyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and wash it with THF.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-pyrazol-4-yl)methanol, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the (1-methyl-1H-pyrazol-4-yl)methanol from Step 1 in an anhydrous inert solvent such as dichloromethane (DCM).
-
Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.[6][7][8] The use of thionyl chloride is a common and effective method for converting alcohols to alkyl chlorides.[7]
-
Reaction and Salt Formation: After the addition, allow the reaction mixture to stir at room temperature for several hours. The reaction not only results in the chlorination of the hydroxyl group but also leads to the in-situ formation of the hydrochloride salt. The progress of the reaction can be monitored by TLC or HPLC.[9]
-
Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted thionyl chloride and byproducts, and then dried under vacuum to yield 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Reactivity and Synthetic Applications
The synthetic utility of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 4-position of the pyrazole ring.
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions.
Caption: General scheme of nucleophilic substitution reactions.
Causality Behind Experimental Choices:
-
Choice of Base: In reactions with nucleophiles that are not strong bases themselves (e.g., some amines or thiols), the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often necessary to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive.
-
Solvent Selection: The choice of solvent is crucial and depends on the solubility of the reactants and the nature of the nucleophile. Aprotic polar solvents like DMF or acetonitrile are often good choices as they can solvate both the hydrochloride salt and the nucleophile.
Application in the Synthesis of Kinase Inhibitors
A significant application of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the pyrazole moiety is a common motif in this class of drugs. The chloromethyl group allows for the attachment of the pyrazole scaffold to other parts of the inhibitor molecule, often through a linker.
For instance, this building block can be used in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of various inflammatory diseases and cancers. The general synthetic strategy involves the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with a nucleophilic group on a core scaffold of the kinase inhibitor.
Analytical Methods for Quality Control
Ensuring the purity and identity of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is critical for its use in synthesis. The following analytical techniques are recommended for quality control.
| Analytical Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid; Detection: UV at a suitable wavelength (e.g., 210 nm).[9] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities | Solvent: DMSO-d₆ or D₂O. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) is a suitable method. |
| Elemental Analysis | Confirmation of elemental composition | To verify the percentages of C, H, N, and Cl. |
Safety and Handling
4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazards: It is classified as an irritant and may cause skin and eye irritation. Inhalation of the dust should be avoided.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly valuable and versatile building block in organic and medicinal chemistry. Its well-defined reactivity, centered on the chloromethyl group, allows for its strategic incorporation into a wide range of complex molecules, particularly in the synthesis of pharmaceutically active compounds like kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and key insights into its reactivity and applications. By leveraging the information presented here, researchers and drug development professionals can effectively utilize this important chemical intermediate in their synthetic endeavors.
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